molecular formula C10H12N2OS B12783623 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide CAS No. 121431-71-8

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide

Cat. No.: B12783623
CAS No.: 121431-71-8
M. Wt: 208.28 g/mol
InChI Key: CVKQQGHRARURPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thienoquinoxaline derivative with an oxidizing agent to introduce the oxide functionality . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen functionalities, while reduction reactions may produce compounds with reduced oxidation states .

Scientific Research Applications

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2-oxide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-14-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-4,9-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKQQGHRARURPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923806
Record name 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~4~-thieno[3,4-b]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121431-71-8
Record name Thieno(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121431718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~4~-thieno[3,4-b]quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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